Cas no 1072145-33-5 (ERRα antagonist-1)

ERRα antagonist-1 structure
Nombre del producto:ERRα antagonist-1
Número CAS:1072145-33-5
MF:C21H19N3S2
Megavatios:377.525661706924
MDL:MFCD17676143
CID:1040185
ERRα antagonist-1 Propiedades químicas y físicas
Nombre e identificación
-
- N-(3-(4,5-Dihydrothiazol-2-yl)thiazolidin-2-ylidene)-5H-dibenzo[a,d][7]annulen-5-amine
- AK-88179
- ANW-67483
- CTK8C1944
- KB-258136
- N-(11H-dibenzo[1,2-a:1',2'-e][7]annulen-11-yl)-3-(4,5-dihydro-1,3-thiazol-2-yl)-1,3-thiazolidin-2-imine
- C21H19N3S2
- (Z)-N-(3-(4,5-Dihydrothiazol-2-yl)thiazolidin-2-ylidene)-5H-dibenzo[a,d][7]annulen-5-amine
- 1518AA
- (2Z)
- ERR
- A antagonist-1
- ERRα antagonist-1
-
- MDL: MFCD17676143
- Renchi: 1S/C21H19N3S2/c1-3-7-17-15(5-1)9-10-16-6-2-4-8-18(16)19(17)23-21-24(12-14-26-21)20-22-11-13-25-20/h1-10,19H,11-14H2/b23-21-
- Clave inchi: OWLQZFQCFCNPKV-LNVKXUELSA-N
- Sonrisas: S1C([H])([H])C([H])([H])N(C2=NC([H])([H])C([H])([H])S2)/C/1=N/C1([H])C2=C([H])C([H])=C([H])C([H])=C2C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C12
Atributos calculados
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 26
- Cuenta de enlace giratorio: 2
- Complejidad: 588
- Superficie del Polo topológico: 78.6
ERRα antagonist-1 Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H315-H319-H332-H335
- Declaración de advertencia: P261-P280-P305+P351+P338
- Condiciones de almacenamiento:Sealed in dry,2-8°C
ERRα antagonist-1 PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Chemenu | CM159170-250mg |
N-(3-(4,5-Dihydrothiazol-2-yl)thiazolidin-2-ylidene)-5H-dibenzo[a,d][7]annulen-5-amine |
1072145-33-5 | 97% | 250mg |
$448 | 2023-11-25 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T11230-25mg |
ERRα antagonist-1 |
1072145-33-5 | 100% | 25mg |
¥ 2480 | 2023-09-07 | |
Ambeed | A181151-250mg |
N-(3-(4,5-Dihydrothiazol-2-yl)thiazolidin-2-ylidene)-5H-dibenzo[a,d][7]annulen-5-amine |
1072145-33-5 | 97% | 250mg |
$907.0 | 2025-02-19 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T11230-1 mL * 10 mM (in DMSO) |
ERRα antagonist-1 |
1072145-33-5 | 1 mL * 10 mM (in DMSO) |
¥830.00 | 2022-02-28 | ||
Chemenu | CM159170-1g |
N-(3-(4,5-Dihydrothiazol-2-yl)thiazolidin-2-ylidene)-5H-dibenzo[a,d][7]annulen-5-amine |
1072145-33-5 | 97% | 1g |
$1052 | 2021-08-05 | |
Ambeed | A181151-100mg |
N-(3-(4,5-Dihydrothiazol-2-yl)thiazolidin-2-ylidene)-5H-dibenzo[a,d][7]annulen-5-amine |
1072145-33-5 | 97% | 100mg |
$495.0 | 2024-06-02 | |
eNovation Chemicals LLC | D754652-5mg |
N-(3-(4,5-Dihydrothiazol-2-yl)thiazolidin-2-ylidene)-5H-dibenzo[a,d][7]annulen-5-amine |
1072145-33-5 | 97% | 5mg |
$220 | 2024-06-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N39080-100mg |
N-(3-(4,5-Dihydrothiazol-2-yl)thiazolidin-2-ylidene)-5H-dibenzo[a,d][7]annulen-5-amine |
1072145-33-5 | 100mg |
¥2736.0 | 2021-09-08 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N898712-1g |
N-(3-(4,5-Dihydrothiazol-2-yl)thiazolidin-2-ylidene)-5H-dibenzo[a,d][7]annulen-5-amine |
1072145-33-5 | 97% | 1g |
10,522.00 | 2021-05-17 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T11230-5 mg |
ERRα antagonist-1 |
1072145-33-5 | 5mg |
¥760.00 | 2022-02-28 |
ERRα antagonist-1 Literatura relevante
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
1072145-33-5 (ERRα antagonist-1) Productos relacionados
- 33297-41-5(1H-Indole-3-acetic acid, 6,7-dichloro-)
- 1233323-58-4(exo-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile)
- 337497-82-2(<br>4-(4-Methoxy-phenyl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylmethylsulfanyl)-6-p-t olyl-nicotinonitrile)
- 2248284-00-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(5-chloro-1-benzothiophen-3-yl)acetate)
- 59690-85-6(Acetamide, N-(5-amino-2-pyrimidinyl)- (9CI))
- 2172518-86-2(1-(benzenesulfonyl)-5-fluoro-3-iodo-1H-indole-2-carboxylic acid)
- 60287-77-6(Benzenamine, 2-[4-(trifluoromethyl)phenoxy]-)
- 2172277-53-9(2-(but-3-yn-1-yl)oxane-2-carbaldehyde)
- 852134-80-6(6-(4-methoxyphenyl)-N-(4-methoxyphenyl)methyl-3-methylimidazo2,1-b1,3thiazole-2-carboxamide)
- 2034440-27-0(N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3,3-dimethylbutanamide)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:1072145-33-5)ERRα antagonist-1

Pureza:99%/99%
Cantidad:25mg/100mg
Precio ($):216.0/446.0
atkchemica
(CAS:1072145-33-5)ERRα antagonist-1

Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe